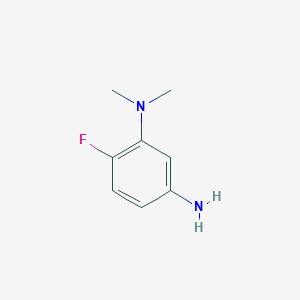
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom at the 6th position and two methyl groups attached to the nitrogen atoms of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N1,N1-dimethylbenzene-1,3-diamine typically involves the fluorination of N1,N1-dimethylbenzene-1,3-diamine. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorine-containing compound is used to introduce the fluorine atom into the benzene ring. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom or the methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 6-fluoro-N1,N1-dimethylbenzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine
- 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine
- N1,N1-dimethylbenzene-1,3-diamine
Uniqueness
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and reactivity. The presence of the fluorine atom at the 6th position can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
4-fluoro-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 |
Clé InChI |
WKWQBKHUZINLRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
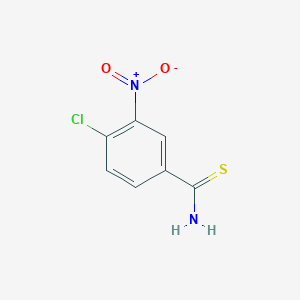
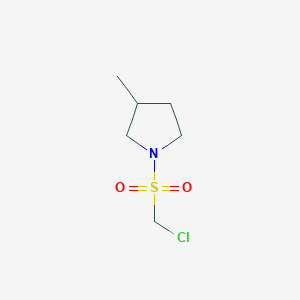

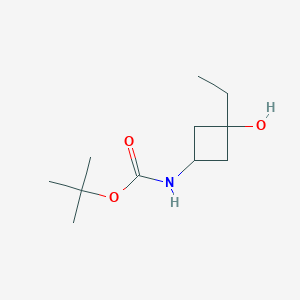
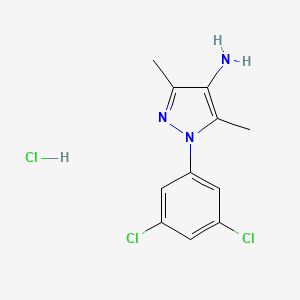
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
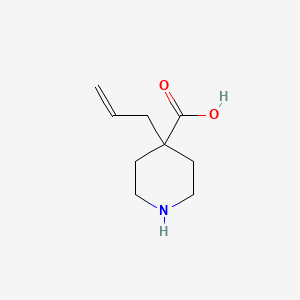
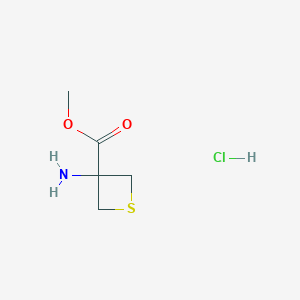
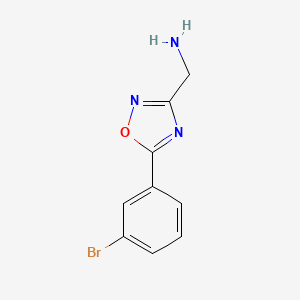
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)
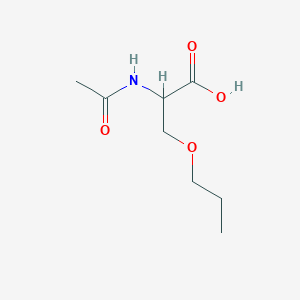
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
